molecular formula C20H20O5 B15346563 BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- CAS No. 49710-87-4

BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)-

Cat. No.: B15346563
CAS No.: 49710-87-4
M. Wt: 340.4 g/mol
InChI Key: OQRVWBDKIKNKDG-UHFFFAOYSA-N
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Description

BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. Techniques such as microwave-assisted synthesis (MWI) have been explored to enhance reaction rates and reduce energy consumption . The use of continuous flow reactors and automated systems also contributes to the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-quinones, while reduction can yield dihydrobenzofurans. Substitution reactions can introduce halogens, nitro groups, or other functional groups, leading to a diverse array of benzofuran derivatives .

Mechanism of Action

The mechanism of action of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or tyrosinase, leading to its antimicrobial or anticancer effects . The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Properties

CAS No.

49710-87-4

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H20O5/c1-11-12(2)25-20-17(11)16(23-4)10-14(19(20)24-5)18(21)13-8-6-7-9-15(13)22-3/h6-10H,1-5H3

InChI Key

OQRVWBDKIKNKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C(=CC(=C12)OC)C(=O)C3=CC=CC=C3OC)OC)C

Origin of Product

United States

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